molecular formula C16H20N2O3S B11505084 1-[2-Methyl-4-(toluene-4-sulfonyl)-oxazol-5-yl]-piperidine

1-[2-Methyl-4-(toluene-4-sulfonyl)-oxazol-5-yl]-piperidine

Cat. No.: B11505084
M. Wt: 320.4 g/mol
InChI Key: FPVODTNFJLLPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE is a complex organic compound that features a piperidine ring substituted with an oxazole moiety and a methylbenzenesulfonyl group

Preparation Methods

The synthesis of 1-[2-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE involves multiple steps, typically starting with the preparation of the oxazole ring followed by its attachment to the piperidine ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-[2-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:

Scientific Research Applications

1-[2-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level, including enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-[2-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

1-[2-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERIDINE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2-methyl-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole

InChI

InChI=1S/C16H20N2O3S/c1-12-6-8-14(9-7-12)22(19,20)15-16(21-13(2)17-15)18-10-4-3-5-11-18/h6-9H,3-5,10-11H2,1-2H3

InChI Key

FPVODTNFJLLPAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C)N3CCCCC3

Origin of Product

United States

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